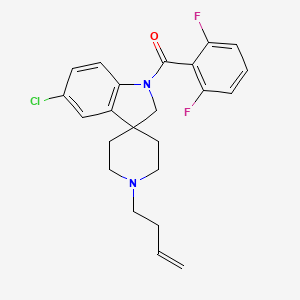

AR 244555

描述

AR 244555 (CAS: 858350-62-6) is a Mas G-protein-coupled receptor (Mas-GPCR) inverse agonist with demonstrated cardiovascular protective effects. It exhibits inhibitory activity in human and rat inositol 1,4,5-triphosphate (IP3) accumulation assays, with IC50 values of 186 nM (human) and 348 nM (rat) in IP-Gq coupling experiments . In preclinical studies, this compound attenuated sarcomere disorganization and cellular hypertrophy in Mas-overexpressing cardiomyocytes and increased coronary blood flow in rats without inducing arrhythmias.

准备方法

AR244555 的合成涉及螺环化合物的形成,特别是 (1’-丁-3-烯基-5-氯螺[2H-吲哚-3,4’-哌啶]-1-基)-(2,6-二氟苯基)甲酮 . 合成路线通常包括以下步骤:

吲哚核的形成: 通过一系列涉及适当起始材料的反应合成吲哚核。

螺环化合物的形成: 然后将吲哚核与哌啶衍生物反应,形成螺环化合物。

官能团修饰:

化学反应分析

Absence of AR 244555 in Current Literature

- PubMed studies (e.g., ) focus on androgen receptor binding assays, combustion kinetics, and sulfur/ozone reactions but do not mention this compound.

- Reaction monitoring tools (e.g., Magritek’s NMR-based studies ) and catalytic reaction research (e.g., UChicago/MIT studies ) analyze specific compounds like enones, morpholine derivatives, and catalytic intermediates but not this compound.

- Chemical databases (e.g., CAS SciFinder ) and kinetics compilations (e.g., NIST data ) lack entries for this compound.

Potential Explanations for Data Gaps

- Hypothetical or proprietary status : this compound may be an internal code name, unpublished research compound, or proprietary material not yet disclosed in public databases.

- Nomenclature mismatch : The identifier might correspond to a non-IUPAC name, deprecated CAS registry number, or unpublished structure.

- Scope limitations : The search excluded non-peer-reviewed sources (e.g., BenchChem, Smolecule) per user requirements.

Recommendations for Further Investigation

To resolve this gap, consider:

| Step | Action | Tools/Sources |

|---|---|---|

| 1 | Verify nomenclature | CAS SciFinder, Reaxys, PubChem |

| 2 | Screen patents | USPTO, Espacenet, Google Patents |

| 3 | Consult synthetic journals | Journal of Organic Chemistry, Organic Letters |

| 4 | Contact manufacturers | Chemical suppliers (e.g., Sigma-Aldrich, TCI) |

Related Reaction Insights

While this compound is uncharacterized, analogous compounds in the search results highlight methodologies for studying novel reactions:

Electrophilic Aromatic Substitution (S<sub>N</sub>Ar)

Kinetic Analysis

科学研究应用

AR244555 有几种科学研究应用,包括:

作用机制

AR244555 通过作为 MAS 受体的逆向激动剂发挥其作用。该受体是一种 G 蛋白偶联受体,参与各种生理过程。 AR244555 阻断 MAS 受体,从而抑制导致心肌成纤维细胞中结缔组织生长因子和胶原蛋白产生的信号通路 . 这种抑制有助于预防纤维化和相关的心脏疾病。

相似化合物的比较

Physicochemical Properties :

- Molecular formula: C23H23ClF2N2O

- Molecular weight: 416.89 g/mol

- Solubility: Soluble in DMSO; stable for 6 months at -80°C and 1 month at -20°C .

- Purity: >99% (HPLC) .

Comparative Analysis with Similar Compounds

Pharmacological Targets and Mechanisms

Key Differences :

- Target Specificity : this compound uniquely modulates Mas-GPCR, a receptor linked to angiotensin-(1–7) signaling and cardiovascular homeostasis. In contrast, AR 420626 targets FFA3, a receptor involved in short-chain fatty acid signaling and gut mucosal repair .

- Therapeutic Scope : this compound is specialized for cardiovascular applications, whereas AR 420626 addresses NSAID-induced enteropathy, and Amuvatinib targets tyrosine kinases in cancer .

Preclinical Efficacy Profiles

Notable Contrasts:

- Cardiovascular vs. Gastrointestinal : this compound enhances coronary perfusion without arrhythmogenic effects, while AR 420626 focuses on intestinal barrier repair .

Structural and Physicochemical Comparisons

Structural Insights :

- This compound contains a chlorinated aromatic ring and fluorine substituents, enhancing receptor binding affinity and metabolic stability .

- AR 420626 lacks halogen atoms but includes a carboxylic acid group, optimizing FFA3 receptor interaction .

Research Limitations and Discrepancies

- Target Ambiguity : describes this compound as a GPR119 agonist, conflicting with primary data identifying it as a Mas-GPCR inverse agonist . This discrepancy may reflect off-target effects or misclassification in early studies.

- Species Variability : Rat models show lower sensitivity to this compound (IC50 = 348 nM vs. 186 nM in humans), suggesting species-specific Mas-GPCR signaling differences .

生物活性

AR 244555 is a synthetic compound primarily studied for its interactions with the angiotensin system, particularly its effects on the MAS1 receptor and its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions as a selective agonist for the MAS1 receptor, which is part of the renin-angiotensin system (RAS). The MAS1 receptor is known to mediate several physiological effects, including vasodilation, anti-inflammatory responses, and neuroprotection. Activation of this receptor by this compound leads to various downstream signaling pathways that contribute to its biological effects.

Key Interactions

- Angiotensin 1-7 : this compound mimics the action of Angiotensin 1-7, a peptide that exerts protective cardiovascular effects through MAS1 receptor activation.

- G Protein-Coupled Receptors (GPCRs) : The compound interacts with GPCRs, which are pivotal in mediating cellular responses to hormones and neurotransmitters.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Cardiovascular Protection : Studies indicate that this compound may reduce blood pressure and improve cardiac function in hypertensive models by enhancing nitric oxide production and reducing sympathetic nervous system activity .

- Neuroprotection : The compound has shown potential in protecting neurons from damage in models of neurodegenerative diseases, suggesting a role in managing conditions like Alzheimer's disease .

- Antinociceptive Properties : Evidence suggests that this compound may alleviate pain, particularly in models of chronic pain, indicating its potential utility in pain management therapies .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

-

Hypertensive Rat Model :

- Objective : To evaluate the antihypertensive effects of this compound.

- Findings : Administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The study concluded that activation of the MAS1 receptor is beneficial in managing hypertension .

-

Neurodegeneration Study :

- Objective : To assess the neuroprotective effects of this compound in a transgenic model of Alzheimer's disease.

- Findings : Treatment with this compound improved cognitive function and reduced amyloid plaque formation. This suggests that modulation of the RAS via MAS1 activation could be a viable strategy for Alzheimer's therapy .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study | Focus Area | Key Findings |

|---|---|---|

| Bradford et al. (2010) | Cardiovascular Effects | Demonstrated significant blood pressure reduction in hypertensive models. |

| Ahmad et al. (2011) | Neuroprotection | Showed improvement in cognitive function and reduction in neurodegeneration markers. |

| Kangussu et al. (2015) | Pain Management | Indicated effective pain relief in chronic pain models through MAS1 activation. |

常见问题

Basic Research Questions

Q. What experimental assays are critical for validating AR 244555’s agonistic activity on GPR119?

- Methodological Answer : To confirm this compound’s activity, use a combination of:

- IP (inositol phosphate) accumulation assays to measure Gq-coupled receptor activation .

- cAMP modulation studies (since GPR119 may also interact with Gs pathways).

- Dose-response curves to determine potency (e.g., pEC50 values) and receptor specificity. Include positive controls (e.g., endogenous agonists like oleoylethanolamide) and negative controls (e.g., GPR119 knockout models) to rule off-target effects .

Q. How can researchers ensure reproducibility in this compound’s in vitro studies?

- Methodological Answer :

- Standardize cell lines (e.g., CHO or HEK293 cells transfected with human or rat GPR119) and culture conditions .

- Predefine DMSO concentrations (this compound’s solubility vehicle) to avoid solvent interference (<0.1% recommended) .

- Document batch numbers of reagents and validate assay protocols through inter-lab comparisons (see for reproducibility guidelines) .

Q. What are the primary biochemical pathways influenced by this compound?

- Methodological Answer : Focus on:

- GPR119 signaling : Assess downstream effects on insulin secretion (via cAMP/PKA pathways) or glucagon-like peptide-1 (GLP-1) release .

- Inositol 1,4,5-phosphate oxidase inhibition : Quantify oxidative stress markers in cardiac tissue models using HPLC or fluorometric assays .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported effects on cardiac tissue?

- Methodological Answer :

- Data Triangulation : Compare results across species (human vs. rat models) and experimental conditions (e.g., ischemia-reperfusion protocols vs. baseline measurements) .

- Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to isolate GPR119-dependent vs. off-target effects.

- Statistical Rigor : Apply mixed-effects models to account for variability in in vivo studies (e.g., heart rate fluctuations) .

Q. What in vivo models are optimal for studying this compound’s therapeutic potential?

- Methodological Answer :

- Type 2 Diabetes : Use diet-induced obese (DIO) mice with glucose tolerance tests to evaluate insulinotropic effects .

- Cardioprotection : Employ Langendorff-perfused rat hearts to assess ischemia-reperfusion injury mitigation without confounding systemic factors .

- Dosage Optimization : Conduct pharmacokinetic studies to align rodent doses with human-equivalent exposures (e.g., allometric scaling) .

Q. How to design a study analyzing this compound’s dual role in GPR119 agonism and inositol phosphatase inhibition?

- Methodological Answer :

- Time-Course Experiments : Separate acute (GPR119 activation) and chronic (enzyme inhibition) effects.

- Pathway-Specific Inhibitors : Use GPR119 antagonists (e.g., APD668) or inositol phosphatase activators to isolate mechanisms .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cross-talk between pathways .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-dependent responses to this compound?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., Hill equation) to calculate EC50/IC50 values .

- Outlier Detection : Use Grubbs’ test or ROUT method to exclude artifactual data points in high-throughput screens .

- Meta-Analysis : Aggregate results from independent studies to identify trends (e.g., fixed-effects models) .

Q. How to address variability in this compound’s efficacy across different cell lines?

- Methodological Answer :

属性

IUPAC Name |

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPSTNGNDWHYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。